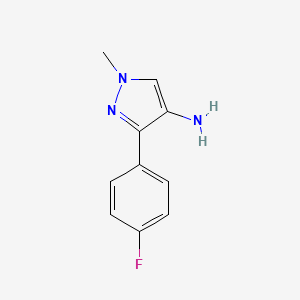![molecular formula C11H18N2O2 B13347741 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes a tetrahydropyrrolo ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient and environmentally friendly, utilizing an organic photocatalyst to achieve diastereoselective synthesis . The reaction proceeds with good functional group tolerance and substrate scope, making it a versatile approach for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, reduction may yield an alcohol, and substitution may yield a new alkylated or halogenated derivative.
Scientific Research Applications
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: This compound is structurally similar and can be synthesized using similar methods.
Pyrano[3,4-c]pyrroles: These compounds are used in the synthesis of biologically active molecules and have similar structural features.
Uniqueness
2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific isopentyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-(3-methylbutyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)3-4-13-10(14)8-5-12-6-9(8)11(13)15/h7-9,12H,3-6H2,1-2H3 |
InChI Key |
QXGLQFLCGVAONH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2CNCC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


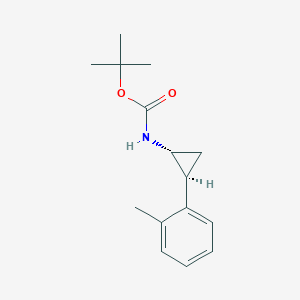
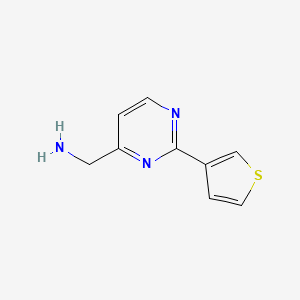
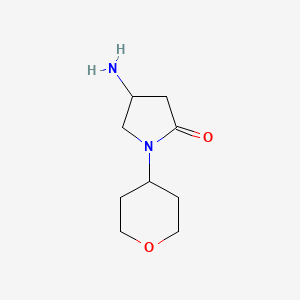
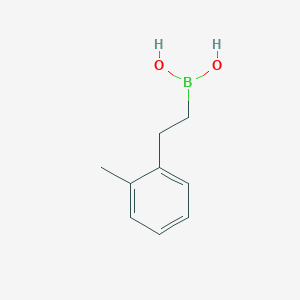
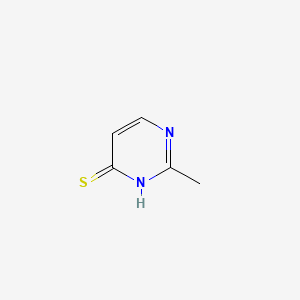

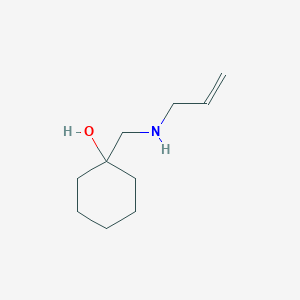

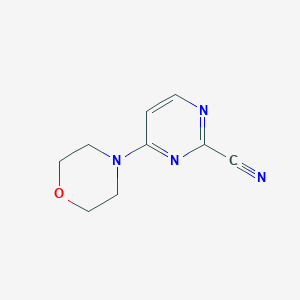
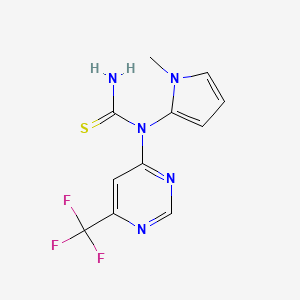
![(2-Isopropyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13347725.png)
![2-Ethynylspiro[3.3]heptane](/img/structure/B13347736.png)

